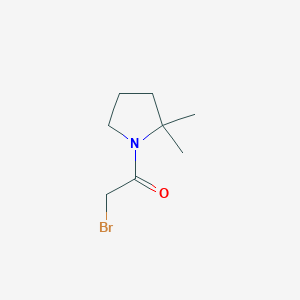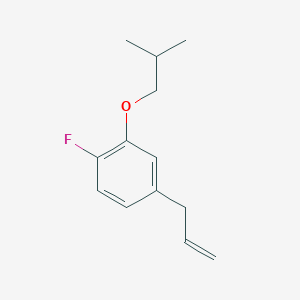
4-Allyl-1-fluoro-2-isobutoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-1-fluoro-2-isobutoxybenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of an allyl group, a fluoro substituent, and an isobutoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1-fluoro-2-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk custom synthesis. This method allows for the large-scale production of the compound, ensuring consistency and purity . The process is optimized to reduce costs and increase efficiency, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Allyl-1-fluoro-2-isobutoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
4-Allyl-1-fluoro-2-isobutoxybenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 4-Allyl-1-fluoro-2-isobutoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The presence of the fluoro group enhances the reactivity of the compound, making it a valuable intermediate in various chemical reactions.
Comparación Con Compuestos Similares
4-Allyl-2-fluoro-1-isobutoxybenzene: This compound has a similar structure but with the fluoro group in a different position.
Other Fluoroalkylated Benzene Derivatives: Compounds with similar fluoroalkyl groups exhibit comparable reactivity and applications.
Uniqueness: 4-Allyl-1-fluoro-2-isobutoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the allyl, fluoro, and isobutoxy groups makes it a versatile compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H17FO |
|---|---|
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
1-fluoro-2-(2-methylpropoxy)-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17FO/c1-4-5-11-6-7-12(14)13(8-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
Clave InChI |
WIEKSWQBEMFCFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC(=C1)CC=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)
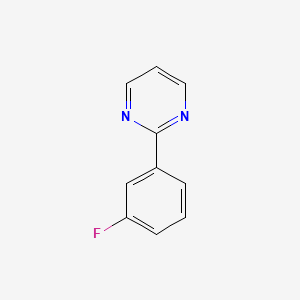
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)

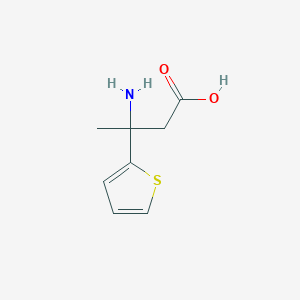
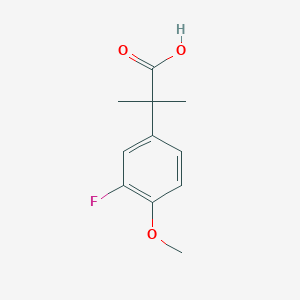


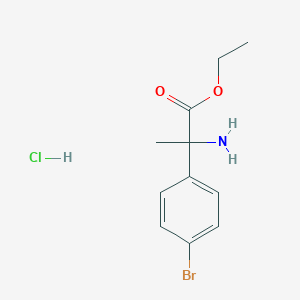
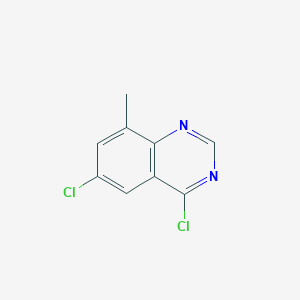

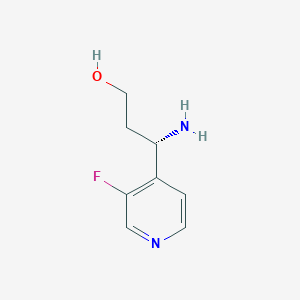
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
